molecular formula C11H9NO2S2 B4710717 3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4710717
M. Wt: 251.3 g/mol
InChI Key: CBGRZENKZSVFNY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinone derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. The anticancer activity of this compound is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. It can also increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on 3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent for various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and toxicity profiles.

Scientific Research Applications

3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also possesses antioxidant properties by scavenging free radicals and increasing the activity of antioxidant enzymes. In addition, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

(5E)-5-(furan-3-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-2-4-12-10(13)9(16-11(12)15)6-8-3-5-14-7-8/h2-3,5-7H,1,4H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGRZENKZSVFNY-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=COC=C2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=COC=C2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-(3-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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